molecular formula C15H18N4O3 B6662870 2-[Butan-2-yl-[3-(triazol-1-yl)benzoyl]amino]acetic acid

2-[Butan-2-yl-[3-(triazol-1-yl)benzoyl]amino]acetic acid

Cat. No.: B6662870
M. Wt: 302.33 g/mol
InChI Key: RRMIEISJSVIFFZ-UHFFFAOYSA-N
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Description

2-[Butan-2-yl-[3-(triazol-1-yl)benzoyl]amino]acetic acid is a synthetic organic compound that features a triazole ring, a benzoyl group, and an amino acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[Butan-2-yl-[3-(triazol-1-yl)benzoyl]amino]acetic acid typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[Butan-2-yl-[3-(triazol-1-yl)benzoyl]amino]acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with fewer oxygen-containing functional groups.

    Substitution: Substituted derivatives with new functional groups replacing existing ones.

Mechanism of Action

The mechanism of action of 2-[Butan-2-yl-[3-(triazol-1-yl)benzoyl]amino]acetic acid involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds with biological targets, while the benzoyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Properties

IUPAC Name

2-[butan-2-yl-[3-(triazol-1-yl)benzoyl]amino]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4O3/c1-3-11(2)18(10-14(20)21)15(22)12-5-4-6-13(9-12)19-8-7-16-17-19/h4-9,11H,3,10H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRMIEISJSVIFFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)N(CC(=O)O)C(=O)C1=CC(=CC=C1)N2C=CN=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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